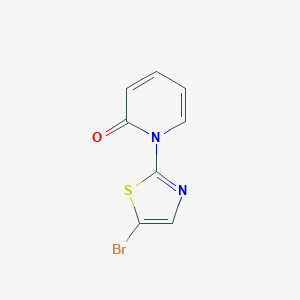
1-(5-Bromothiazol-2-YL)pyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Bromothiazol-2-YL)pyridin-2(1H)-one is an organic compound that features a pyridinone ring fused with a bromothiazole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromothiazol-2-YL)pyridin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with bromothiazole derivatives in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide or acetonitrile to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
化学反応の分析
Types of Reactions
1-(5-Bromothiazol-2-YL)pyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the bromothiazole moiety to its corresponding thiazoline derivative.
Substitution: The bromine atom in the thiazole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of thiazoline derivatives.
Substitution: Formation of various substituted thiazole derivatives.
科学的研究の応用
1-(5-Bromothiazol-2-YL)pyridin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-viral activities.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
作用機序
The mechanism of action of 1-(5-Bromothiazol-2-YL)pyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved often include signal transduction cascades that regulate cellular processes such as proliferation, apoptosis, and metabolism .
類似化合物との比較
Similar Compounds
5,6-Dihydro-1H-pyridin-2-ones: These compounds share a similar pyridinone core but differ in the saturation of the ring structure.
5,6-Dihydropyridine-2(1H)-thiones: These compounds have a thione group instead of a thiazole moiety.
Uniqueness
1-(5-Bromothiazol-2-YL)pyridin-2(1H)-one is unique due to its combination of a pyridinone ring with a bromothiazole moiety, which imparts distinct chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for developing new therapeutic agents and materials .
特性
分子式 |
C8H5BrN2OS |
|---|---|
分子量 |
257.11 g/mol |
IUPAC名 |
1-(5-bromo-1,3-thiazol-2-yl)pyridin-2-one |
InChI |
InChI=1S/C8H5BrN2OS/c9-6-5-10-8(13-6)11-4-2-1-3-7(11)12/h1-5H |
InChIキー |
ZBSWCKWJRYJXIS-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=O)N(C=C1)C2=NC=C(S2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 2-hydroxy-2,3-dihydro-1h-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B8748941.png)
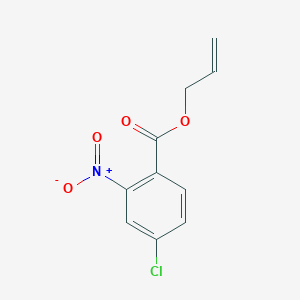
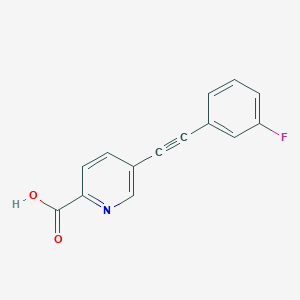
![2-Ethoxy-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B8748965.png)
![6-morpholino-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B8748966.png)
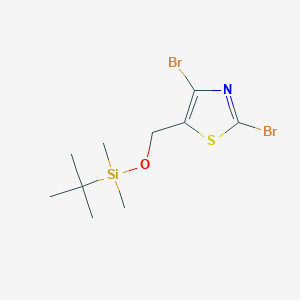
![N-(4-chlorophenyl)-6-[(6,7-dimethoxyquinolin-4-yl)oxy]naphthalene-1-carboxamide](/img/structure/B8748982.png)
![7-Bromo-2-(6-fluoropyridin-2-YL)-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B8748996.png)
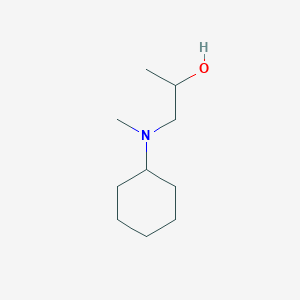
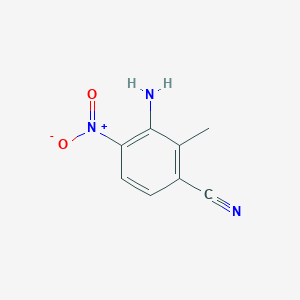
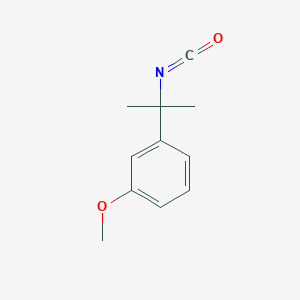
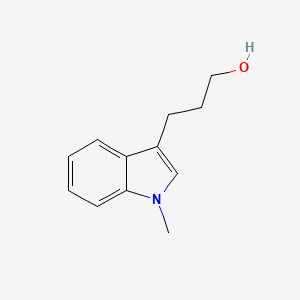
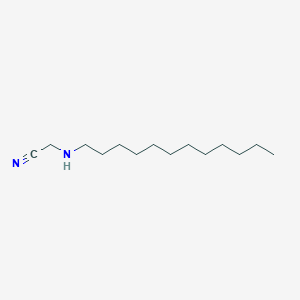
![2-(1H-Indazol-4-yl)-4-morpholinothieno[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B8749045.png)
